Cas no 42835-98-3 (6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline)
6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline
- 6-BroMo-2-Methyl-1,2,3,4-tetrahydro-quinoline
- Quinoline,6-bromo-1,2,3,4-tetrahydro-2-methyl-
- AC1L6CM3
- AC1Q26AI
- AG-J-02475
- AK145750
- AR-1H1060
- CTK4I6654
- NSC100174
- NSC-100174
- MFCD22035739
- AKOS022178452
- DTXSID30295184
- SCHEMBL16585592
- E76274
- FT-0696377
- 42835-98-3
- EN300-7878291
- CS-0152682
- BS-49951
-
- MDL: MFCD22035739
- Inchi: 1S/C10H12BrN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3
- InChI Key: QWGAZLNZSGHSGE-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)CCC(C)N2
Computed Properties
- Exact Mass: 225.01536
- Monoisotopic Mass: 225.01531g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03
- LogP: 3.33370
6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189007447-1g |
6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline |
42835-98-3 | 95% | 1g |
$421.05 | 2023-09-01 | |
| Chemenu | CM143137-1g |
6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline |
42835-98-3 | 95% | 1g |
$464 | 2021-08-05 | |
| eNovation Chemicals LLC | Y1052869-1g |
6-Bromo-1,2,3,4-tetrahydro-2-methylquinoline |
42835-98-3 | 95% | 1g |
$465 | 2024-05-23 | |
| eNovation Chemicals LLC | Y1216793-1g |
6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline |
42835-98-3 | 95% | 1g |
$450 | 2024-06-03 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B40215-250mg |
6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline |
42835-98-3 | 95% | 250mg |
¥1072.0 | 2022-10-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B40215-1g |
6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline |
42835-98-3 | 95% | 1g |
¥3078.0 | 2022-10-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B40215-100mg |
6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline |
42835-98-3 | 95% | 100mg |
¥716.0 | 2022-10-09 | |
| Ambeed | A242583-100mg |
6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline |
42835-98-3 | 95% | 100mg |
$18.0 | 2025-02-26 | |
| Ambeed | A242583-250mg |
6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline |
42835-98-3 | 95% | 250mg |
$42.0 | 2025-02-26 | |
| Ambeed | A242583-1g |
6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline |
42835-98-3 | 95% | 1g |
$98.0 | 2025-02-26 |
6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline Related Literature
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline
6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-98-3): A Versatile Building Block in Organic Synthesis
6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-98-3) is a valuable heterocyclic compound that has gained significant attention in pharmaceutical research and organic synthesis. This brominated tetrahydroquinoline derivative serves as a crucial intermediate for the preparation of various biologically active molecules. The presence of both bromine and methyl substituents on the tetrahydroquinoline scaffold makes it particularly useful for further functionalization through cross-coupling reactions and other transformations.
The 6-bromo-2-methyl substitution pattern offers unique electronic and steric properties that are exploited in medicinal chemistry. Researchers frequently utilize this compound as a key building block for developing novel drug candidates, especially in the areas of central nervous system (CNS) therapeutics and antimicrobial agents. Its molecular structure combines the rigidity of the aromatic system with the flexibility of the saturated ring, creating an optimal balance for drug design.
Recent advances in organobromine chemistry have highlighted the importance of compounds like 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and participates effectively in various metal-catalyzed coupling reactions, including Suzuki, Stille, and Negishi couplings. These transformations are particularly valuable in the synthesis of complex molecules for drug discovery programs.
In material science applications, 6-Bromo-2-methyl-tetrahydroquinoline derivatives have shown promise as precursors for organic semiconductors and light-emitting materials. The electron-rich nature of the tetrahydroquinoline core, combined with the bromine substituent's reactivity, allows for the construction of extended π-conjugated systems with tunable electronic properties. This makes them interesting candidates for organic electronic devices and optoelectronic applications.
The synthesis of CAS 42835-98-3 typically involves bromination of appropriately substituted quinoline precursors followed by selective reduction of the aromatic system. Modern synthetic approaches emphasize green chemistry principles, with researchers developing more sustainable bromination methods and catalytic hydrogenation protocols. These advancements address growing concerns about environmental impact in chemical manufacturing.
Analytical characterization of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline employs standard techniques including NMR spectroscopy (1H and 13C), mass spectrometry, and HPLC purity analysis. The compound typically appears as a white to off-white crystalline solid with good stability under standard storage conditions. Proper handling procedures should always be followed, including the use of personal protective equipment in laboratory settings.
From a commercial perspective, the demand for brominated tetrahydroquinoline derivatives has been steadily increasing due to their expanding applications in pharmaceutical development. Several contract research organizations and specialty chemical suppliers now include 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline in their product portfolios, offering various quantities from milligram to kilogram scales to meet diverse research needs.
Recent patent literature reveals numerous applications of 6-Bromo-2-methyl-THQ derivatives in drug discovery. These compounds serve as core structures for kinase inhibitors, neurotransmitter modulators, and antimicrobial agents. The structural versatility of this scaffold allows medicinal chemists to explore extensive structure-activity relationships while maintaining favorable drug-like properties.
Quality control specifications for CAS 42835-98-3 typically require ≥95% purity by HPLC, with strict limits on residual solvents and heavy metals. Reputable suppliers provide comprehensive analytical data and certificates of analysis to ensure research reproducibility. Storage recommendations generally suggest keeping the material in a cool, dry place protected from light to maintain long-term stability.
The future outlook for 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline appears promising, with ongoing research exploring its potential in new therapeutic areas and advanced materials. As synthetic methodologies continue to evolve and the understanding of structure-property relationships deepens, this compound is likely to maintain its importance as a versatile intermediate in organic and medicinal chemistry.
42835-98-3 (6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)